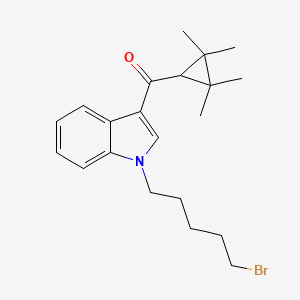
2-Allyl-2-methyl-1,3-propanediol Isopropylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Allyl-2-methyl-1,3-propanediol Isopropylcarbamate, also known as 2-Methyl-2-(2-propenyl)-1,3-propanediol Isopropylcarbamate or Isopropylamino 3-(hydroxymethyl)-3-methyl-5-hexenoate, is used for Abbreviated New Drug Application (ANDA) & DMF filing to FDA, toxicity study of respective drug formulation, Quality Control (QC), and analytical studies during commercial production of Carisoprodol .
Molecular Structure Analysis
The molecular formula of this compound is C11H21NO3 . It has a unique molecular structure, which is a branched asymmetric aliphatic diol .Wissenschaftliche Forschungsanwendungen
Catalysis and Mechanistic Studies
The study of hydrocarbonylation reactions, particularly those catalyzed by rhodium complexes, is relevant to understanding the behavior and applications of compounds like 2-Allyl-2-methyl-1,3-propanediol Isopropylcarbamate. Research demonstrates that allyl alcohol can be hydrocarbonylated to produce a mixture of compounds, including 1,4-butanediol and 2-methylpropanol, under specific conditions involving [Rh2(OAc)4] and PEt3-2-propen-1-ol. This process involves several key steps such as protonation, dehydration, and hydrogenation, indicating a complex mechanism that could be applicable to similar compounds (Simpson et al., 1993).
Chemical Structure and Reactivity
Further investigations into the structure and reactivity of related compounds, such as various substituted versions of 1,3-propanediol, have provided insights into the formation and stability of carbocations and carboxonium species under superacidic conditions. This research contributes to a deeper understanding of the chemical behavior of complex organic molecules, which could extend to the applications and reactions of this compound (Olah et al., 1999).
Analytical Chemistry Applications
In analytical chemistry, methods for identifying and characterizing compounds like meprobamate (a related carbamate) have been developed. These methods, which include adsorption chromatography, provide a foundation for analyzing similar compounds in various matrices, offering potential applications in the identification and quantification of this compound in research settings (Fiori & Marigo, 1958).
Synthesis and Organic Chemistry
The synthesis and manipulation of complex organic structures are key areas of research in organic chemistry. Studies have shown that 1,3-propanediol derivatives can be engaged in double carbonyl crotylation reactions, leading to the formation of symmetric stereopolyads with high control over diastereoselectivity and enantioselectivity. Such research not only advances the field of synthetic organic chemistry but also suggests potential synthetic routes and applications for compounds including this compound (Gao et al., 2011).
Eigenschaften
IUPAC Name |
[2-(hydroxymethyl)-2-methylpent-4-enyl] N-propan-2-ylcarbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-5-6-11(4,7-13)8-15-10(14)12-9(2)3/h5,9,13H,1,6-8H2,2-4H3,(H,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUDXTZMAYGENMF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)OCC(C)(CC=C)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


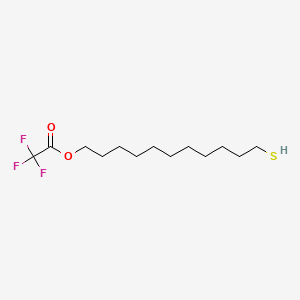
![5-[2-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]ethyl-4-chloro-2-nitrophenol](/img/structure/B590425.png)
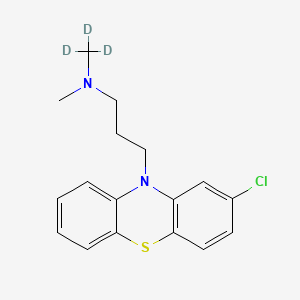

![(1S,3aR,6aS)-Di-tert-butyl hexahydrocyclopenta[c]pyrrole-1,2(1H)-dicarboxylate](/img/structure/B590434.png)
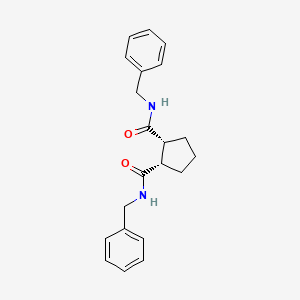
![(1S,3AR,6aS)-2-tert-butyl 1-methyl hexahydrocyclopenta[c]pyrrole-1,2(1H)-dicarboxylate](/img/structure/B590438.png)
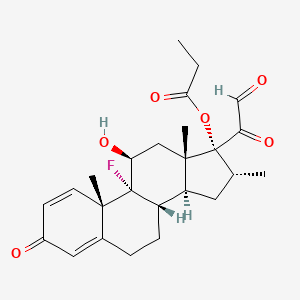
![4-[2-(4-Hexylphenyl)pyrimidin-5-yl]phenol](/img/structure/B590440.png)
